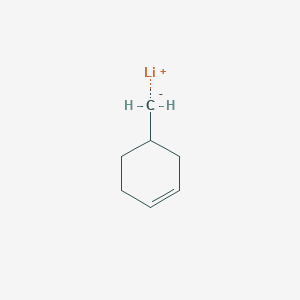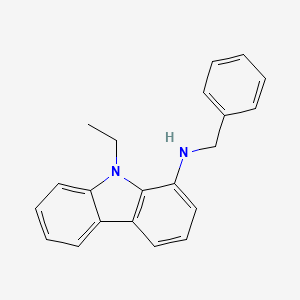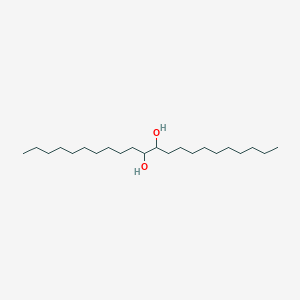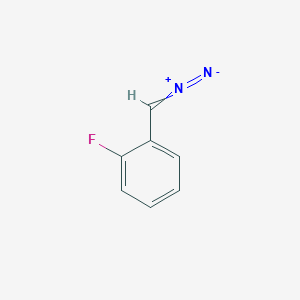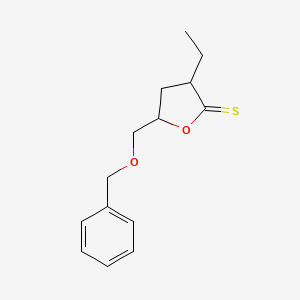
3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione is an organic compound characterized by its unique oxolane ring structure with a thione group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione typically involves the reaction of 3-ethyl-5-(phenylmethoxymethyl)oxolane with a sulfurizing agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thione groups under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its thione group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione involves its interaction with biological targets through its thione group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
3-Ethyl-5-(phenylmethoxymethyl)oxolane: Lacks the thione group, making it less reactive in certain chemical reactions.
5-(Phenylmethoxymethyl)oxolane-2-thione: Lacks the ethyl group, which may affect its steric properties and reactivity.
Uniqueness: 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione is unique due to the presence of both the ethyl group and the thione group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113729-12-7 |
|---|---|
Formule moléculaire |
C14H18O2S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
3-ethyl-5-(phenylmethoxymethyl)oxolane-2-thione |
InChI |
InChI=1S/C14H18O2S/c1-2-12-8-13(16-14(12)17)10-15-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |
Clé InChI |
HAZXTAZNFYHJCA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(OC1=S)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


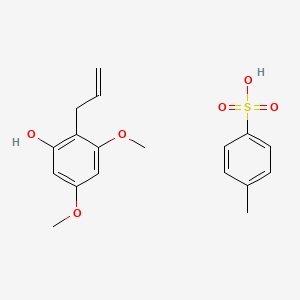
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
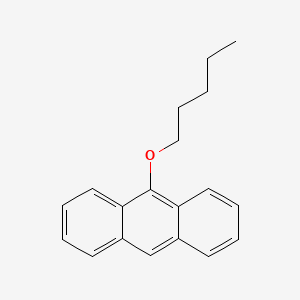

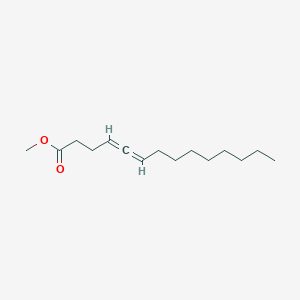
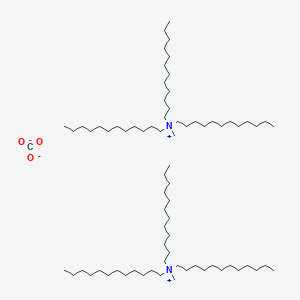
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)

